1-Phenylsilacyclohexane
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Overview
Description
1-Phenylsilacyclohexane is an organosilicon compound with the molecular formula C11H16Si. It is a member of the silacyclohexane family, where a silicon atom replaces one of the carbon atoms in the cyclohexane ring.
Preparation Methods
1-Phenylsilacyclohexane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of phenylacetylene with cyclohexylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
The use of efficient catalysts and reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Phenylsilacyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanol derivatives, while reduction with lithium aluminum hydride produces silane derivatives .
Scientific Research Applications
1-Phenylsilacyclohexane has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Phenylsilacyclohexane exerts its effects is primarily through its interactions with other molecules. The silicon atom in the ring can participate in various chemical reactions, influencing the compound’s reactivity and stability. The phenyl group also plays a role in determining the compound’s overall properties, such as its hydrophobicity and electronic characteristics .
Comparison with Similar Compounds
1-Phenylsilacyclohexane can be compared with other silacyclohexanes, such as 1-methylsilacyclohexane and 1-hydroxysilacyclohexane.
1-Methylsilacyclohexane: This compound has a methyl group instead of a phenyl group, resulting in different reactivity and physical properties.
1-Hydroxysilacyclohexane: The presence of a hydroxyl group significantly alters the compound’s chemical behavior, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its combination of a silicon atom within the cyclohexane ring and a phenyl group, which imparts distinct electronic and steric properties .
Properties
CAS No. |
85125-33-3 |
---|---|
Molecular Formula |
C11H16Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
1-phenylsilinane |
InChI |
InChI=1S/C11H16Si/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
OJSIFXVZIBTTNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[SiH](CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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